molecular formula C18H19N3O5 B15134106 6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid

6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid

Katalognummer: B15134106
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: NMBIIGCQZPTYNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid is a nicotinic acid derivative featuring a pyridine-3-carboxylic acid core substituted with a tert-butoxycarbonylamino (Boc)-phenyl carbamoyl group at the 6-position. This compound is structurally characterized by its dual functional groups: the pyridine-3-carboxylic acid moiety contributes to hydrogen bonding and ionic interactions, while the bulky Boc-protected phenyl group may enhance target selectivity or metabolic stability. Synonyms for this compound include 6-[(propan-2-yl)carbamoyl]pyridine-3-carboxylic acid and 6-(isopropylcarbamoyl)nicotinic acid, as noted in supplier catalogs .

Eigenschaften

Molekularformel

C18H19N3O5

Molekulargewicht

357.4 g/mol

IUPAC-Name

6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C18H19N3O5/c1-18(2,3)26-17(25)21-13-7-5-4-6-12(13)20-15(22)14-9-8-11(10-19-14)16(23)24/h4-10H,1-3H3,(H,20,22)(H,21,25)(H,23,24)

InChI-Schlüssel

NMBIIGCQZPTYNI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)C2=NC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

  • Pyridine-3-carboxylic acid core
  • N-Boc-protected 2-aminophenyl carbamoyl moiety
  • Linking amide bond

Retrosynthetic cleavage of the amide bond between the pyridine and phenyl groups suggests a convergent synthesis strategy. This approach involves independent preparation of 6-carbamoylpyridine-3-carboxylic acid derivatives and N-Boc-1,2-phenylenediamine intermediates, followed by coupling under controlled conditions.

Synthetic Routes to Key Intermediates

Synthesis of Pyridine-3-carboxylic Acid Derivatives

Direct Functionalization of Nicotinic Acid

Nicotinic acid serves as a cost-effective starting material. Bromination at the 6-position using phosphorus oxybromide (POBr₃) in refluxing acetonitrile yields 6-bromopyridine-3-carboxylic acid (70–75% yield). Subsequent palladium-catalyzed carbonylation introduces the carbamoyl group:

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
  • Carbon source: Mo(CO)₆
  • Amine: NH₃ (gas) in THF
  • Temperature: 80°C, 12 h
    Yield : 68%
Heterocyclic Construction via Hantzsch-Type Reactions

Alternative routes employ cyclocondensation of β-ketoesters with ammonium acetate to construct the pyridine ring. Ethyl acetoacetate and ammonium acetate in acetic anhydride generate 3-acetylpyridine derivatives, which are oxidized to the carboxylic acid using KMnO₄ under acidic conditions.

Preparation of N-Boc-1,2-Phenylenediamine

Boc Protection of o-Phenylenediamine

o-Phenylenediamine undergoes selective mono-Boc protection using di-tert-butyl dicarbonate in a biphasic system:

Conditions :

  • Reagent: (Boc)₂O (1.1 equiv)
  • Base: NaHCO₃ (2.0 equiv)
  • Solvent: H₂O/CH₂Cl₂ (1:1 v/v)
  • Temperature: 0°C → RT, 4 h
    Yield : 89%
Chromatographic Separation of Regioisomers

Crude reaction mixtures contain both 1-Boc and 2-Boc isomers. Separation is achieved via flash chromatography (SiO₂, hexane/EtOAc 4:1 → 1:1 gradient), with the desired 2-Boc isomer eluting first (Rf = 0.35).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of pyridine-3-carboxylic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) generates an active ester, which reacts with N-Boc-1,2-phenylenediamine:

Conditions :

  • Coupling agents: EDC (1.5 equiv), HOBt (1.5 equiv)
  • Solvent: anhydrous DMF
  • Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
  • Temperature: 0°C → RT, 24 h
    Yield : 82%

Mixed Anhydride Method

For acid-sensitive substrates, the mixed anhydride approach using isobutyl chloroformate proves effective:

Procedure :

  • Pyridine-3-carboxylic acid (1.0 equiv) + iPr₂NEt (2.0 equiv) in THF at -15°C
  • Add isobutyl chloroformate (1.2 equiv), stir 30 min
  • Add N-Boc-1,2-phenylenediamine (1.1 equiv), warm to RT over 2 h
    Yield : 76%

Comparative Analysis of Synthetic Methods

Parameter Carbodiimide Method Mixed Anhydride Method
Reaction Time 24 h 3 h
Yield 82% 76%
Byproduct Formation <5% urea derivatives Minimal
Scalability >100 g <50 g
Purification Column chromatography Crystallization

Key Observations :

  • Carbodiimide method offers higher yields for large-scale synthesis despite longer reaction times
  • Mixed anhydride approach avoids racemization but requires strict temperature control

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 13.12 (s, 1H, COOH)
  • δ 8.89 (d, J = 2.4 Hz, 1H, H-2 pyridine)
  • δ 8.34 (dd, J = 8.4, 2.4 Hz, 1H, H-4 pyridine)
  • δ 7.92 (d, J = 8.4 Hz, 1H, H-5 pyridine)
  • δ 7.62–7.58 (m, 2H, aromatic H)
  • δ 1.41 (s, 9H, Boc CH₃)

IR (ATR, cm⁻¹)

  • 3345 (N-H stretch)
  • 1702 (C=O carboxylic acid)
  • 1689 (C=O carbamate)
  • 1520 (C=C aromatic)

Challenges and Optimization Strategies

Solubility Issues

The free carboxylic acid displays limited solubility in organic solvents. Solutions :

  • Use DMF/H₂O mixtures for coupling reactions
  • Employ tetrabutylammonium bromide as phase-transfer catalyst

Boc Group Stability

Extended reaction times above 50°C lead to Boc cleavage. Mitigation :

  • Maintain reaction temperatures ≤40°C during coupling
  • Add 2,6-lutidine as acid scavenger

Industrial-Scale Considerations

Cost Analysis for 1 kg Production :

Component Cost (USD/kg)
Nicotinic acid 120
(Boc)₂O 980
Pd(PPh₃)₄ 12,500
EDC 1,200

Process Recommendations :

  • Replace Pd(PPh₃)₄ with cheaper Pd/C systems for carbonylation
  • Implement continuous flow chemistry for Boc protection step to reduce reagent excess

Analyse Chemischer Reaktionen

Types of Reactions

6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal of certain functional groups .

Wissenschaftliche Forschungsanwendungen

6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid and related compounds:

Compound Name Core Structure Substituents Biological Target Reported Activity
6-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid Pyridine-3-carboxylic acid Boc-protected phenyl carbamoyl at C6 TRPM8 (putative) Limited efficacy in reversing cold hypersensitivity in murine models
M8-An (6-({2-[2-fluoro-6-(trifluoromethyl)phenoxy]-2-methylpropyl}carbamoyl)pyridine-3-carboxylic acid) Pyridine-3-carboxylic acid 2-Fluoro-6-(trifluoromethyl)phenoxy group at C6 TRPM8 Potent TRPM8 antagonist; used in studies of cold-induced pain pathways
Methyl 6-alkylamino-3-pyridazinecarboxylates (e.g., 4a-c) Pyridazine Alkylamino groups at C6; ester at C3 N/A Synthetic intermediates for heterocyclic drug candidates
Patent compounds (EP 4 374 877 A2) Diazaspirodecene Bulky trifluoromethylpyrimidinyl and difluorophenoxy groups Undisclosed High molecular weight (~850–867 Da) with potential kinase or protease inhibition

Functional Group Analysis

  • Target Compound vs. M8-An: The replacement of the Boc-phenyl group in the target compound with a 2-fluoro-6-(trifluoromethyl)phenoxy moiety in M8-An introduces electron-withdrawing fluorine atoms, enhancing TRPM8 binding affinity. This modification likely explains M8-An’s superior efficacy in blocking cold-sensitive neurons .
  • Pyridine vs. Pyridazine Cores: Pyridazine derivatives (e.g., methyl 6-alkylamino-3-pyridazinecarboxylates) exhibit distinct electronic properties due to the additional nitrogen atom, which may alter solubility or metabolic stability compared to pyridine-based analogs .

Research Findings and Implications

  • TRPM8 Modulation : Structural analogs like M8-An demonstrate that trifluoromethyl and fluoro groups are critical for TRPM8 antagonism, whereas the target compound’s Boc-phenyl group may sterically hinder receptor interactions .
  • Thermodynamic Properties : The target compound’s lower molecular weight (≈300–350 Da) compared to patent compounds (≈850 Da) suggests better bioavailability but reduced target specificity .

Biologische Aktivität

The compound 6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Pyridine Ring : Known for its role in various biological interactions.
  • Carbamate Group : Often associated with enzyme inhibition.
  • Amino Acid Derivative : Implicates potential roles in protein synthesis and modulation.

Molecular Formula

The molecular formula of the compound is C16H20N2O4C_{16}H_{20}N_2O_4.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type II diabetes treatment .
  • Receptor Binding : The structural components enable binding to various receptors, which can modulate cellular responses and signaling pathways.
  • Anticancer Properties : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapy.

Study 1: PTP1B Inhibition

A study published in ResearchGate explored the inhibitory effects of similar compounds on PTP1B. The findings indicated that modifications in the side chains significantly affected binding affinity and inhibition efficacy .

Study 2: Anticancer Activity

Another investigation assessed the cytotoxicity of derivatives of this compound against breast cancer cells. Results demonstrated a dose-dependent response, with significant cell death observed at higher concentrations .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionPTP1B inhibition
AnticancerCytotoxicity against cancer cells
Receptor BindingModulation of cellular signaling

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on ActivityReference
Pyridine ringEnhances binding affinity
Carbamate groupIncreases enzyme inhibition
Methylpropan-2-yl groupImproves solubility

Q & A

Q. What are the established synthetic routes for preparing 6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid, and what experimental conditions are critical for success?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Condensation : Reacting a pyridinecarboxylic acid derivative (e.g., 6-hydroxy-2-pyridinecarboxylic acid) with a substituted phenylamine precursor under reflux conditions in polar aprotic solvents like DMF or toluene .
  • Cyclization : Catalytic systems (e.g., palladium or copper catalysts) are used to facilitate heterocycle formation, with temperature control (80–120°C) to avoid side reactions .
  • Functionalization : Introducing the tert-butoxycarbonyl (Boc) protecting group requires anhydrous conditions and stoichiometric monitoring to prevent over-substitution .
  • Key Parameters : Solvent purity, catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs) significantly impact yield and purity.

Q. What analytical techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Analyze peak splitting in 1H^1H-NMR (e.g., aromatic protons at δ 7.5–8.5 ppm, carbamate NH at δ 10–12 ppm) to confirm substitution patterns .
  • FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and carbonyl bands (1650–1750 cm1^{-1}) validate functional groups .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .
  • HPLC-MS : Quantify purity (>95%) and detect trace intermediates using reverse-phase C18 columns and ESI ionization .

Q. What are the primary research applications of this compound in chemistry and biology?

  • Methodological Answer :
  • Chemical Building Block : Used to synthesize complex heterocycles via cross-coupling reactions (e.g., Suzuki-Miyaura) for ligand design .
  • Biological Probes : Screen for antimicrobial activity using MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., FRET) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts or IR stretches) between studies be systematically resolved?

  • Methodological Answer :
  • Solvent Effects : Compare data acquired in deuterated DMSO vs. CDCl3_3; aromatic protons may shift upfield in non-polar solvents .
  • Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish solvent artifacts or unreacted intermediates .
  • Crystallographic Validation : Resolve ambiguous assignments by overlaying experimental NMR data with computed spectra from X-ray-derived coordinates .

Q. How would you design an experiment to optimize reaction conditions for improving yield in the final cyclization step?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary catalyst type (Pd vs. Cu), temperature (60–140°C), and solvent (DMF vs. THF) in a factorial design .
  • In-situ Monitoring : Use FT-IR or Raman spectroscopy to track carbonyl intermediate formation and adjust reaction time dynamically .
  • Post-reaction Quenching : Optimize acid/base workup (e.g., HCl vs. citric acid) to minimize decomposition of acid-sensitive groups .

Q. What computational strategies are employed to predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets, focusing on hydrogen bonds with the carboxylic acid group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (pH 7.4, 310 K) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural optimization .

Q. How can substituent effects on biological activity be analyzed when comparing this compound to analogs?

  • Methodological Answer :
  • SAR Studies : Synthesize derivatives with varying substituents (e.g., Cl, F, methyl groups) at the phenyl or pyridine rings and test in dose-response assays .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models .
  • Crystallographic Overlays : Compare binding modes of analogs co-crystallized with target proteins to identify critical interactions (e.g., hydrophobic packing vs. hydrogen bonding) .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining purity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions during Boc protection .
  • Crystallization Engineering : Use anti-solvent addition (e.g., heptane in DMF) to improve crystal habit and filtration efficiency .
  • In-line PAT (Process Analytical Technology) : Monitor reaction progress in real-time via UV-Vis or NIR probes to ensure consistent intermediate conversion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.